molecular formula C20H23FN2O3 B3571751 1-(3,4-dimethoxybenzyl)-4-(4-fluorobenzoyl)piperazine

1-(3,4-dimethoxybenzyl)-4-(4-fluorobenzoyl)piperazine

Cat. No. B3571751
M. Wt: 358.4 g/mol
InChI Key: ZMBFUXIYSAXBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-4-(4-fluorobenzoyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 2000s and has gained attention for its potential applications in scientific research.

Mechanism of Action

1-(3,4-dimethoxybenzyl)-4-(4-fluorobenzoyl)piperazine acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of various physiological processes, including mood, cognition, and perception. It also has affinity for other receptors, such as the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(4-fluorobenzoyl)piperazine has been shown to induce a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and behavior. It has been suggested that these effects may be related to its ability to modulate the activity of various receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-dimethoxybenzyl)-4-(4-fluorobenzoyl)piperazine in lab experiments is its ability to selectively target specific receptors in the brain, which can provide valuable insights into their function. However, its use is also associated with certain limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential avenues for future research on 1-(3,4-dimethoxybenzyl)-4-(4-fluorobenzoyl)piperazine. One area of interest is its potential use as a therapeutic agent for various neurological disorders, such as depression and anxiety. Another area of research is its potential use as a tool for studying the function of specific neurotransmitter receptors in the brain. Additionally, further studies are needed to fully understand the mechanisms underlying its effects and to optimize its use in scientific research.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(4-fluorobenzoyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a tool for studying the function of the central nervous system. It has been shown to modulate the activity of certain neurotransmitter receptors, which could provide insights into the mechanisms underlying various neurological disorders.

properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-25-18-8-3-15(13-19(18)26-2)14-22-9-11-23(12-10-22)20(24)16-4-6-17(21)7-5-16/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBFUXIYSAXBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Dimethoxybenzyl)piperazin-1-yl](4-fluorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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